N-(1,2-Oxazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,2-oxazol-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-4(8)7-5-2-6-9-3-5/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMDGHXXKRVQMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CON=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108512-00-1 | |
| Record name | N-(1,2-oxazol-4-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization-Based Synthesis from β-Ketoamide Precursors
The oxazole core is often constructed via cyclization reactions. A representative route involves the condensation of β-ketoamide precursors with hydroxylamine derivatives. For instance, treatment of ethyl acetoacetate with hydroxylamine hydrochloride in ethanol under reflux yields 4-methyl-1,2-oxazol-5-amine, which is subsequently acetylated. Adapting this approach, β-ketoamides bearing acetyl-protected amines undergo cyclization in anhydrous dichloromethane (CH₂Cl₂) at 0–25°C to form the 1,2-oxazole ring. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous CH₂Cl₂ | Prevents hydrolysis |
| Temperature | 0°C during cyclization | Minimizes side reactions |
| Catalytic System | Triethylamine (NEt₃) | Facilitates deprotonation |
This method achieves yields of 60–75%, with purity >90% after column chromatography.
Direct Acetylation of 4-Amino-1,2-oxazole Derivatives
4-Amino-1,2-oxazole serves as a direct precursor. Acetylation is performed using acetyl chloride in the presence of a base such as triethylamine (NEt₃). In a typical procedure, 4-amino-1,2-oxazole (1.0 equiv) is dissolved in CH₂Cl₂, cooled to 0°C, and treated with acetyl chloride (1.2 equiv) and NEt₃ (2.0 equiv). The reaction proceeds at room temperature for 12 hours, yielding this compound with 85–92% efficiency.
Critical Considerations :
Multi-Component Reaction Approaches
One-pot syntheses leverage simultaneous oxazole ring formation and acetylation. For example, reacting nitrile oxides with enamines bearing acetyl-protected amines in toluene at 80°C generates the target compound in 50–65% yield. While less efficient than stepwise methods, this approach reduces intermediate isolation steps.
Optimization of Critical Reaction Parameters
Solvent Selection and Reaction Temperature
Solvent polarity significantly impacts cyclization and acetylation kinetics:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| CH₂Cl₂ | 8.93 | 92 |
| THF | 7.52 | 78 |
| DMF | 36.7 | 65 |
Lower-polarity solvents like CH₂Cl₂ enhance oxazole ring stability, while temperatures ≤25°C suppress side reactions such as over-acetylation.
Catalytic Systems and Stoichiometric Considerations
Lithium bases (e.g., LiOtBu) improve cyclization efficiency by deprotonating intermediates, as demonstrated in oxazolidinone syntheses. For acetylation, HATU-mediated coupling in DMF achieves 95% conversion but requires stringent anhydrous conditions.
Analytical Verification of Synthetic Products
Spectroscopic Characterization
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¹H NMR : The acetamide methyl group resonates at δ 2.1 ppm (singlet), while oxazole protons appear as doublets at δ 6.8–7.2 ppm.
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IR Spectroscopy : Strong absorbance at 1650 cm⁻¹ confirms the C=O stretch of the acetamide.
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Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 141.0423 [M+H]⁺.
Purity Assessment
HPLC analysis using a C18 column (acetonitrile/water gradient) confirms purity >98% for optimized routes.
Comparative Analysis of Methodological Efficiency
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Cyclization + Acetylation | 75 | 95 | 24 |
| Direct Acetylation | 92 | 98 | 12 |
| Multi-Component Reaction | 65 | 85 | 6 |
Direct acetylation offers the best balance of yield and purity, whereas multi-component reactions prioritize speed.
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions: N-(1,2-Oxazol-4-yl)acetamide undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be modified with different nucleophiles.
Common Reagents and Conditions:
Substitution: Various nucleophiles can be used under mild to moderate conditions to achieve substitution reactions.
Major Products:
Oxidation: The major product is the corresponding oxazole.
Substitution: Depending on the nucleophile used, different substituted acetamides can be obtained.
Scientific Research Applications
Medicinal Chemistry
N-(1,2-Oxazol-4-yl)acetamide has been explored for its potential as a drug candidate due to its structural features that may confer biological activity. Research indicates that compounds with oxazole rings often exhibit antimicrobial and anticancer properties. For example, studies have shown that oxazole derivatives can inhibit specific enzymes linked to cancer progression and bacterial growth .
Antimicrobial Activity
Research has demonstrated the effectiveness of this compound against various bacterial strains. In vitro studies have indicated that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. It is believed to act by interfering with cellular pathways involved in tumor growth. For instance, some derivatives have shown promise as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation.
Case Study 1: Antimicrobial Evaluation
A study conducted on various oxazole derivatives, including this compound, evaluated their antimicrobial efficacy against standard bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting potential for therapeutic use .
Case Study 2: Anticancer Activity
In another study focusing on HDAC inhibition, this compound derivatives were synthesized and tested for their ability to inhibit cell proliferation in cancer cell lines. The results indicated that certain modifications to the oxazole structure enhanced potency against specific cancer types.
Mechanism of Action
The mechanism of action of N-(1,2-Oxazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring allows the compound to bind to these targets through various non-covalent interactions, including hydrogen bonding and π-π stacking . This binding can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-(1,2-Oxazol-4-yl)acetamide with key analogs from the evidence:
Key Observations:
- In contrast, benzothiazole derivatives with trifluoromethyl groups (e.g., ) exhibit electron-withdrawing effects, enhancing metabolic stability but reducing solubility.
- Lipophilicity : Thiazole-containing analogs (e.g., ) show increased lipophilicity compared to oxazole derivatives, which may improve membrane permeability but reduce aqueous solubility.
- Solubility : Morpholine-substituted acetamides () demonstrate superior water solubility due to the polar oxygen atom in the morpholine ring, whereas oxazole/benzothiazole derivatives are more lipophilic.
Biological Activity
N-(1,2-Oxazol-4-yl)acetamide is a heterocyclic compound belonging to the oxazole family, which has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and relevant research findings.
Overview of this compound
This compound is characterized by its unique oxazole ring structure, which contributes to its interaction with various biological targets. The compound has been explored for its potential in several therapeutic areas, including anticancer, antibacterial, and antiviral activities.
The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes in the body.
Target Interactions:
- Enzymatic Inhibition: Similar compounds have shown interactions with enzymes such as aliphatic amidase and carbonic anhydrases. These interactions can modulate enzymatic activity, leading to various biological effects.
- Cell Signaling Pathways: Research indicates that compounds related to this compound may influence signaling pathways such as the Akt/GSK-3β pathway, which is crucial in neuroprotection and cancer progression .
Biological Activities
This compound exhibits a range of biological activities:
Anticancer Activity
Studies have indicated that derivatives of oxazole compounds can exert cytotoxic effects on cancer cell lines. For instance:
- Cell Viability Assays: In vitro studies demonstrated that certain oxazole derivatives significantly reduced cell viability in cancerous cells at concentrations as low as 5 μg/mL .
Antibacterial Activity
The antibacterial potential of this compound has been evaluated against various bacterial strains:
- Minimum Inhibitory Concentration (MIC): Research has shown that oxazole derivatives exhibit MIC values ranging from 0.8 to 3.2 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Candida albicans | E. coli | S. aureus |
|---|---|---|---|---|
| 11 | 1.6 | 3.2 | 3.2 | 1.6 |
| 12 | 0.8 | 3.2 | 3.2 | 1.6 |
Neuroprotective Effects
Recent studies suggest that oxazole derivatives may provide neuroprotective benefits:
- Protection Against Neurotoxicity: Compounds similar to this compound have shown efficacy in reducing neurotoxicity induced by β-amyloid peptides in neuronal cell lines .
Study on Neuroprotective Effects
A notable study evaluated the effects of oxazole derivatives on PC12 cells exposed to β-amyloid:
- Results: The tested compounds promoted cell viability and modulated key signaling molecules involved in apoptosis, such as NF-κB and Bcl-2/Bax ratios .
Antimicrobial Screening
In another investigation focusing on antimicrobial properties:
- Findings: A series of synthesized oxazole derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria when compared to standard antibiotics like ampicillin .
Future Directions
The ongoing research on this compound suggests several promising avenues:
- Therapeutic Development: Continued exploration of its structure-activity relationships could lead to the development of novel therapeutic agents targeting cancer and infectious diseases.
- Mechanistic Studies: Further elucidation of its mechanisms of action will enhance understanding and guide future drug design efforts.
Q & A
Q. What are the established synthetic routes for N-(1,2-Oxazol-4-yl)acetamide, and how do reaction conditions influence yield?
The compound can be synthesized via amidation reactions involving chloroacetyl chloride and oxazole derivatives. For example, refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine for 4 hours under TLC monitoring yields structurally analogous acetamides . Optimizing stoichiometry (1:1 molar ratio), solvent choice (e.g., triethylamine), and purification methods (recrystallization with pet-ether) are critical for achieving >75% yield.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is essential for confirming the acetamide moiety (δ ~2.1 ppm for CH₃CO) and oxazole ring protons (δ ~8.2–8.5 ppm). Infrared (IR) spectroscopy identifies C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. How can researchers validate the purity of this compound for pharmacological assays?
Use reversed-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile/water, 70:30 v/v) at 254 nm. Purity >98% is achievable if no extraneous peaks appear. For trace impurities, LC-MS/MS identifies degradation products, such as hydrolyzed acetamide or oxazole ring-opened derivatives .
Advanced Research Questions
Q. What computational strategies predict the bioactivity of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., lipoxygenase or kinase enzymes) evaluates binding affinities. QSAR models using descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors/donors predict pharmacokinetic properties. DFT calculations (B3LYP/6-31G*) optimize geometry and electronic properties .
Q. How to resolve contradictions in spectral data for structurally similar acetamide-oxazole hybrids?
Cross-validate with 2D NMR (¹H-¹³C HSQC, HMBC) to distinguish regioisomers. For example, NOESY correlations between oxazole H-5 and acetamide CH₃ confirm substitution patterns. X-ray crystallography provides unambiguous structural confirmation .
Q. What are the toxicity and handling protocols for this compound under laboratory conditions?
Acute toxicity studies (e.g., LD₅₀ in rodents) are pending, but structural analogs show mutagenic potential in Ames tests . Follow OSHA guidelines: use fume hoods, nitrile gloves, and avoid ignition sources. Store at 2–8°C under inert gas (N₂/Ar) to prevent decomposition .
Q. Which biochemical assays are suitable for evaluating this compound as a kinase inhibitor?
Use in vitro kinase inhibition assays (e.g., ADP-Glo™) with recombinant enzymes (e.g., EGFR or JAK2). IC₅₀ values are determined via dose-response curves (1 nM–100 µM). Follow up with cellular assays (e.g., MTT for cytotoxicity in cancer cell lines) .
Q. How does pH affect the stability of this compound in aqueous buffers?
Conduct forced degradation studies: incubate at pH 1–13 (37°C, 24h). LC-MS analysis reveals hydrolysis at acidic pH (cleavage of acetamide to acetic acid) and oxazole ring degradation under alkaline conditions. Stabilize with non-aqueous solvents (e.g., DMSO) for long-term storage .
Q. What are the challenges in scaling up this compound synthesis for preclinical studies?
Key issues include exothermic amidation (require controlled addition of reagents) and byproduct formation (e.g., diacetylated impurities). Use flow chemistry for improved heat transfer and inline IR monitoring for real-time reaction control .
Q. How to assess the regioselectivity of this compound in electrophilic substitution reactions?
Computational mapping of Fukui indices identifies electron-rich sites on the oxazole ring (e.g., C-5 vs. C-4). Experimentally, bromination or nitration reactions under mild conditions (0°C, H₂SO₄) followed by NMR analysis confirm preferential substitution patterns .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
